![molecular formula C13H18O3 B1163490 Dehydrovomifoliol CAS No. 39763-33-2](/img/structure/B1163490.png)
Dehydrovomifoliol
Overview
Description
Dehydrovomifoliol is a chemical compound with the molecular formula C13H18O3 . It has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .
Synthesis Analysis
The synthesis of Dehydrovomifoliol has been reported in a study where it was obtained from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate with 41% overall yield in seven steps . The study also mentioned that Dehydrovomifoliol suppresses the expression of genes modulating lipogenesis and TG synthesis and storage .Molecular Structure Analysis
The molecular structure of Dehydrovomifoliol can be represented as a 2D Mol file or as a computed 3D SD file . The structure of Dehydrovomifoliol was downloaded from the PubChem database, converted to a 3D structure using Chem3DUltra 14.0 software, and subjected to energy minimization using the MM2 algorithm .Chemical Reactions Analysis
Dehydrovomifoliol is known to reduce lipid accumulation and lipogenesis by inhibiting the AKT/mTOR signaling pathway . More specifically, it suppresses the expression of genes modulating lipogenesis and TG synthesis and storage, and enhances the transcription of genes involved in fatty acid oxidation and TG secretion .Physical And Chemical Properties Analysis
Dehydrovomifoliol is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4 . It has a molecular weight of 222.28 .Scientific Research Applications
Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)
(Ma et al., 2023) investigated dehydrovomifoliol, an active ingredient from Artemisia frigida, in treating NAFLD. They found that it alleviates NAFLD via the E2F1/AKT/mTOR axis, indicating its potential as a novel drug for NAFLD treatment.
Metabolism of Abscisic Acid
(Hasegawa et al., 1984) studied a species of Corynebacterium that converts abscisic acid to dehydrovomifoliol. This finding suggests a role in bacterial metabolism and a possible pathway in plant-bacteria interactions.
Synthetic Applications
(Mori, 1974) synthesized optically active forms of dehydrovomifoliol, indicating its importance in chemical synthesis and potential applications in creating active pharmaceutical ingredients.
Presence in Fruits
(Strauss et al., 1987) identified dehydrovomifoliol in Vitis vinifera fruit, suggesting its role in fruit chemistry and possibly influencing fruit flavor or aroma.
Hepatoprotective Properties
(Kim et al., 2004) isolated dehydrovomifoliol from Beta vulgaris var. cicla, showing hepatoprotective activity, which could be relevant for liver health applications.
Occurrence in Plant Roots
(Takasugi et al., 1973) found dehydrovomifoliol in the roots of the kidney bean, which could be significant in understanding plant root biochemistry.
Separation and Purification
(Yi et al., 2013) developed a method to separate and purify dehydrovomifoliol from Nitraria sibirica leaves, demonstrating its importance in chemical isolation and analysis.
Lipid Accumulation Inhibition in HepG2 Cells
(Xi et al., 2021) found that dehydrovomifoliol alleviates oleic acid-induced lipid accumulation in HepG2 cells, suggesting potential therapeutic applications in lipid disorders.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYPZMXNLLZFH-URWSZGRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrovomifoliol | |
CAS RN |
15764-81-5, 39763-33-2 | |
Record name | Dehydrovomifoliol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrovomifoliol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROVOMIFOLIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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